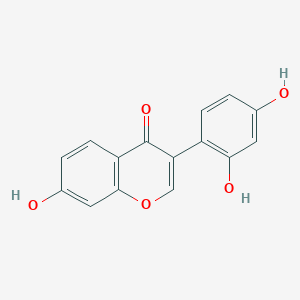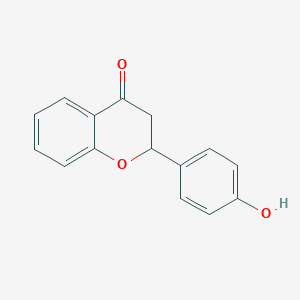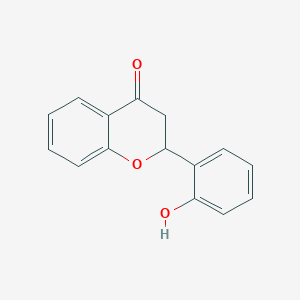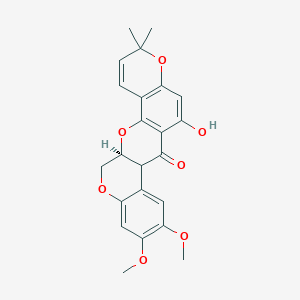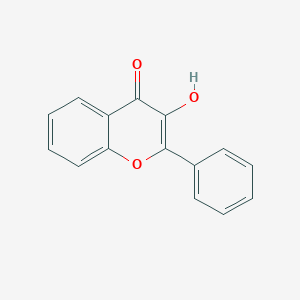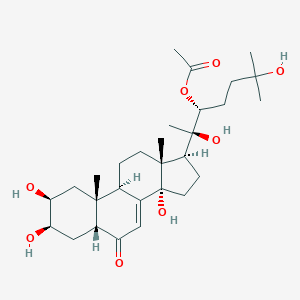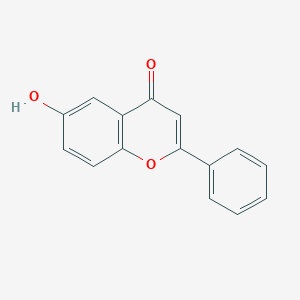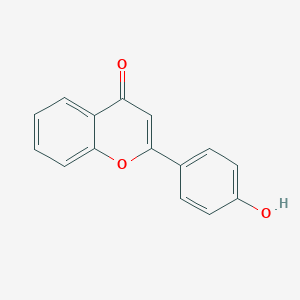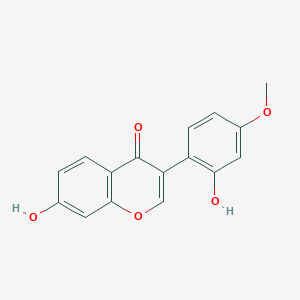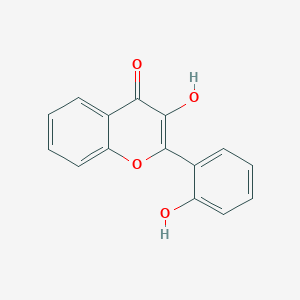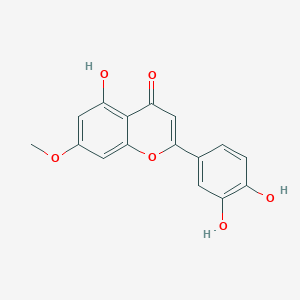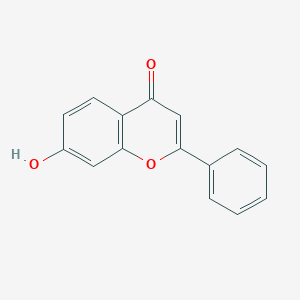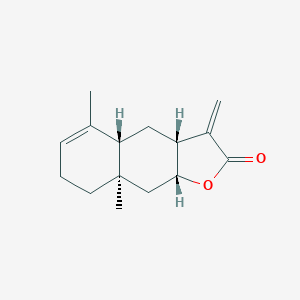
Isoalloalantolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoalloalantolactone is a natural compound extracted from Chinese traditional medicine Inula helenium L. It has therapeutic potential in the treatment of various diseases . In vitro and in vivo studies have indicated cytotoxic effects of Isoalloalantolactone on various cancers, including liver cancer, colorectal cancer, and breast cancer .
Synthesis Analysis
The chemical conversion of (-)-santonin into (+)-koalantolactone and (+)-isoalloalantolactone involves functionality transfer from Qi to Cs, refunctionalization of the ring A, and the formation of the α-methylened γ-lactone moiety .Molecular Structure Analysis
The molecular formula of Isoalloalantolactone is C15H20O2 . The average mass is 232.318 Da and the monoisotopic mass is 232.146332 Da .Chemical Reactions Analysis
Isoalloalantolactone can synergize with chemical drugs to enhance their anticancer effects, such as Quercetin and oxaliplatin .Applications De Recherche Scientifique
Anti-Cancer Potential
Isoalloalantolactone, a compound derived from plants like Inula helenium L., has shown promising results in cancer research. Studies have demonstrated its efficacy in various cancer cell types, including pancreatic, breast, and esophageal cancers.
Pancreatic Cancer : Isoalloalantolactone displayed similar anti-proliferation activity as F35 (a mixture of active ingredients) in pancreatic cancer cell lines. It induced mitochondrion-related apoptosis and inhibited colony-formation and migration in these cells (Yan et al., 2019).
Breast Cancer : In breast cancer cell lines, isoalloalantolactone induced apoptosis through reactive oxygen species (ROS) generation and mitochondrial pathway disruption. It also downregulated SIRT1, a protein that influences apoptosis and cell survival (Li et al., 2016).
Esophageal Cancer : Isoalloalantolactone was found to suppress the growth of esophageal squamous cell carcinoma cells, partly through the downregulation of microRNA-21 and upregulation of PDCD4, a tumor suppressor gene (Wen et al., 2018).
Molecular Structure and Interaction
Understanding the molecular structure of isoalloalantolactone contributes to its potential therapeutic applications.
- Molecular Insights : Detailed analysis of isoalloalantolactone’s structure and its derivatives, such as epoxyalloalantolactone, helps in understanding its biological interactions and potential therapeutic applications (Klochkov et al., 2013).
Anti-Inflammatory and Immunomodulatory Effects
Isoalloalantolactone also exhibits significant anti-inflammatory effects, suggesting its utility in related therapeutic areas.
Inflammation and Lung Injury : It has shown protective effects against LPS-induced acute lung injury by activating the Nrf2 signaling pathway, thus modulating inflammatory responses (Yuan et al., 2018).
Neuroinflammation : In microglia cells, isoalloalantolactone attenuated production of inflammatory mediators via the GSK‐3&bgr;‐Nrf2 signaling pathway, indicating potential applications in neuroinflammation-related conditions (Wang et al., 2018).
Orientations Futures
The exploration of agents from plants, like Isoalloalantolactone, will help to develop new therapeutic strategies and drugs in future clinical treatment . Isoalloalantolactone possesses superior anti-tumor properties besides anti-inflammatory and antimicrobial activities and can be a potential drug candidate for cancer therapy .
Propriétés
Numéro CAS |
64395-76-2 |
|---|---|
Nom du produit |
Isoalloalantolactone |
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(3aR,4aR,8aR,9aR)-5,8a-dimethyl-3-methylidene-4,4a,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h5,11-13H,2,4,6-8H2,1,3H3/t11-,12+,13-,15-/m1/s1 |
Clé InChI |
PQRAHHQIYITFCT-QVHKTLOISA-N |
SMILES isomérique |
CC1=CCC[C@]2([C@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C)C |
SMILES |
CC1=CCCC2(C1CC3C(C2)OC(=O)C3=C)C |
SMILES canonique |
CC1=CCCC2(C1CC3C(C2)OC(=O)C3=C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



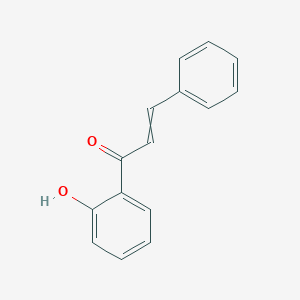
![(17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B191488.png)
